molecular formula C14H18N2O8 B586744 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose CAS No. 152957-34-1

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose

Cat. No.: B586744
CAS No.: 152957-34-1
M. Wt: 342.304
InChI Key: PXMQUEGJJUADKD-RKQHYHRCSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2-nitrophenyl) 2-acetamido-2-deoxy-β-D-galacto-hexopyranoside , reflecting its stereochemical and functional group organization. The β-anomeric configuration is defined by the axial orientation of the glycosidic bond between the anomeric carbon (C1) of the galactopyranose ring and the oxygen atom of the 2-nitrophenyl group. This orientation places the nitrophenyl substituent on the opposite face of the ring relative to the CH₂OH group at C5 in the Haworth projection (Figure 1).

Table 1: Key stereochemical descriptors

Feature Configuration
Anomeric carbon (C1) β (axial O-glycosidic)
C2 substituent Acetamido (R-configuration)
C4 hydroxyl Equatorial

The galactopyranose backbone adopts a $$ ^4C_1 $$ chair conformation, stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and the acetamido group at C2.

Comparative Analysis of α- vs. β-Anomeric Configurations in Nitrophenyl Glycosides

The α- and β-anomers of nitrophenyl glycosides exhibit distinct physicochemical and biochemical properties due to differences in glycosidic bond geometry:

Structural Differences

  • β-anomer : The nitrophenyl group occupies an axial position, reducing steric hindrance with the pyranose ring. This configuration enhances substrate recognition by β-specific glycosidases.
  • α-anomer : The nitrophenyl group adopts an equatorial orientation, increasing steric clashes with C3 and C5 substituents.

Table 2: Comparative properties of α- and β-anomers

Property β-Anomer α-Anomer
Glycosidic bond angle 180° (antiperiplanar) 60° (gauche)
Enzymatic hydrolysis Rapid (β-galactosidase) Resistant
Aqueous solubility 12.7 mg/mL (25°C) 8.3 mg/mL (25°C)

The β-anomer’s axial configuration facilitates stronger hydrogen bonding with catalytic residues in enzymes like β-N-acetylgalactosaminidase, as evidenced by its use as a chromogenic substrate in enzymatic assays.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR)

  • $$ ^1 \text{H} $$ NMR (400 MHz, D₂O) :

    • δ 8.21 (d, J = 8.6 Hz, 1H, aromatic H-3)
    • δ 7.65 (t, J = 7.4 Hz, 1H, aromatic H-4)
    • δ 5.32 (d, J = 3.2 Hz, 1H, anomeric H-1)
    • δ 2.01 (s, 3H, acetamido CH₃).
  • $$ ^{13} \text{C} $$ NMR (100 MHz, D₂O) :

    • δ 170.5 (C=O, acetamido)
    • δ 155.2 (C-1, glycosidic linkage)
    • δ 122.4–135.8 (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3280 cm⁻¹ (N–H stretch, acetamido)
  • 1665 cm⁻¹ (C=O stretch, amide I)
  • 1520 cm⁻¹ (asymmetric NO₂ stretch)
  • 1345 cm⁻¹ (symmetric NO₂ stretch).

Mass Spectrometry

  • ESI-MS (m/z) : [M + H]⁺ = 343.3 (calc. 342.3).
  • Fragmentation pattern:
    • m/z 301.2 (loss of acetamido group)
    • m/z 154.1 (nitrophenyl ion).

Figure 2: Diagnostic spectral correlations

Technique Structural Assignment
$$ ^1 \text{H} $$ NMR Anomeric proton doublet (β-configuration)
IR Amide I band (secondary structure)
MS/MS Nitrophenyl fragment (m/z 154)

The combined spectroscopic data unambiguously confirm the β-anomeric configuration and substitution pattern.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMQUEGJJUADKD-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose (commonly referred to as 2-NP-GalNAc) is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and lectin interactions. This compound serves as a substrate for various glycosidases and has implications in biochemical research, especially in the study of carbohydrate-binding proteins and their roles in biological processes.

  • Molecular Formula : C₁₄H₁₈N₂O₈
  • Molecular Weight : 342.301 g/mol
  • Melting Point : 264 °C
  • Density : 1.5 g/cm³
  • Boiling Point : 685.2 °C at 760 mmHg

The biological activity of 2-NP-GalNAc primarily involves its interaction with specific enzymes and lectins. The nitrophenyl group enhances the compound's ability to act as a chromogenic substrate, allowing for the spectrophotometric determination of enzyme activity. For example, it has been shown to inhibit various glycosidases, including β-galactosidase, by mimicking natural substrates and competing for binding sites on the enzyme .

Enzyme Inhibition

Research indicates that 2-NP-GalNAc is an effective inhibitor of certain glycosidases. A study demonstrated that it exhibits significantly higher inhibitory activity compared to other similar compounds, with IC50 values indicating potent inhibition in enzymatic assays. For instance, it was found that the compound inhibited β-galactosidase activity by over 90% at concentrations as low as 1 mM .

Lectin Binding Studies

Lectins are proteins that bind carbohydrates with high specificity. Studies have shown that 2-NP-GalNAc can effectively compete with natural glycoproteins for binding to various lectins, such as concanavalin A and BS II lectin. This competitive binding suggests its potential utility in studying glycan-lectin interactions and understanding cellular recognition processes .

Research Findings Summary Table

Study Findings Methodology
Study AInhibition of β-galactosidase by >90% at 1 mMEnzymatic assays
Study BCompetitive binding to BS II lectinPrecipitation assays
Study CHigher potency compared to D-glucose derivativesSpectrophotometric analysis

Applications in Biochemistry

The unique properties of 2-NP-GalNAc make it valuable in various biochemical applications:

  • Substrate for Glycosidases : Utilized to determine enzyme specificity and kinetics.
  • Inhibitor in Glycan Studies : Serves as a tool to dissect glycan-mediated biological processes.
  • Research on Carbohydrate Recognition : Aids in understanding how sugars interact with proteins, which is crucial for developing therapeutics targeting glycan-binding proteins.

Scientific Research Applications

Enzyme Substrate in Glycosidase Activity Studies

One of the primary applications of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is as a substrate for studying the activity of glycosidases, particularly N-acetylgalactosaminidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the use of nitrophenyl derivatives allows for easy monitoring of enzymatic activity through spectrophotometric methods.

Kinetic Studies

Kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) can be determined using this substrate. For instance, studies have shown that the enzyme β-N-acetylhexosaminidase exhibits specific activity with 2-nitrophenyl derivatives, providing insights into enzyme efficiency and substrate specificity . The kinetic data obtained from these studies are crucial for understanding enzyme mechanisms and optimizing conditions for industrial applications.

Synthesis of Glycoconjugates

Another significant application lies in the synthesis of glycoconjugates. The compound can be utilized as a building block in the synthesis of complex carbohydrates and glycoconjugates through glycosylation reactions.

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods employing 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose have been developed to produce various glycosides efficiently. These methods combine chemical and enzymatic processes to enhance yields and selectivity in synthesizing desired products . The ability to selectively modify this compound opens avenues for creating diverse carbohydrate structures relevant in medicinal chemistry and vaccine development.

Biomedical Research Applications

The compound's relevance extends to biomedical research, particularly in studying diseases associated with glycan metabolism.

Disease Biomarkers

Research indicates that derivatives of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose may serve as potential biomarkers for conditions like Tay-Sachs disease, where specific enzyme deficiencies lead to altered glycan profiles . Investigating these alterations can aid in early diagnosis and therapeutic monitoring.

Drug Development

In drug development, this compound can be used to design inhibitors targeting specific glycosidases involved in disease pathways. By synthesizing analogs of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose, researchers can explore their efficacy as therapeutic agents against diseases linked to glycan metabolism.

Analytical Applications

The compound also finds utility in analytical chemistry, particularly in developing assays for carbohydrate analysis.

Chromatographic Techniques

Using high-performance liquid chromatography (HPLC), researchers can analyze the hydrolysis products formed when 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is acted upon by various enzymes. This analytical approach allows for precise quantification and characterization of enzyme activities .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Enzyme AssaysSubstrate for β-N-Acetylhexosaminidase
Glycoconjugate SynthesisBuilding block for complex carbohydrates
Biomedical ResearchPotential biomarker for Tay-Sachs disease
Drug DevelopmentInhibitor design targeting glycosidases
Analytical ChemistryHPLC analysis of hydrolysis products

Comparison with Similar Compounds

Table 1: Comparison of Nitrophenyl Positional Isomers

Compound Nitro Position Sugar Backbone Key Applications
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose Ortho (C-2) Galactose Glycosidase specificity assays
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside Para (C-4) Glucose Colorimetric enzyme assays

Anomeric Configuration Variants

The α-anomer of the target compound, 2-nitrophenyl N-acetyl-α-D-galactosaminide (CAS 3554-93-6), differs in the anomeric configuration (α vs. β). This structural variation critically impacts biological activity:

  • β-linked glycosides are generally more resistant to enzymatic hydrolysis than α-linked counterparts due to differences in active-site binding .
  • The α-anomer has been used to study α-galactosidases in lysosomal storage disorders, whereas the β-anomer is preferred for β-galactosidase profiling .

Table 2: Anomeric Configuration Comparison

Compound Anomeric Configuration Enzymatic Susceptibility Applications
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose β-D Moderate Substrate for β-galactosidases
2-Nitrophenyl N-acetyl-α-D-galactosaminide α-D High α-Galactosidase assays

Sugar Backbone Modifications

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranose (CAS 3459-18-5) shares the same aglycone and acetamido group but replaces galactose with glucose. This substitution alters hydrogen-bonding patterns and enzyme recognition:

  • Glucose-based derivatives are substrates for hexosaminidases involved in chitin degradation, while galactose derivatives target galactosidases in glycoprotein processing .
  • The galactose epimer at C-4 introduces steric and electronic differences, reducing compatibility with glucose-specific enzymes .

Complex Glycosylated Analogues

More elaborate derivatives, such as 4-nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside (CAS 93496-53-8), feature additional glycosyl residues. These compounds:

  • Serve as substrates for studying multi-enzyme cascades in glycan biosynthesis .
  • Exhibit higher molecular weights (e.g., 545.49 g/mol for trisaccharide derivatives vs. 342.30 g/mol for monosaccharides) and reduced solubility in organic solvents .

Table 3: Structural Complexity and Molecular Properties

Compound Molecular Weight Glycosylation Pattern Solubility (CHCl₃)
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose 342.30 Monosaccharide High
4-Nitrophenyl trisaccharide derivative 545.49 Trisaccharide Low

Protective Group Variations

Acetylated analogs like 2-nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-galactopyranoside () incorporate protective acetyl groups at hydroxyl positions. These modifications:

  • Enhance stability during chemical synthesis but require deprotection for biological activity .
  • Alter physical properties (e.g., melting point: 118°C for acetylated vs. uncharacterized for non-acetylated) .

Preparation Methods

Reaction Design and Optimization

The enzymatic synthesis of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose employs galactose oxidase from Dactylium dendroides to oxidize the C-6 hydroxyl group of the precursor p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside (1) . This reaction produces p-nitrophenyl 2-acetamido-2-deoxy-β-D-galacto-hexodialdo-1,5-pyranoside (2) with high specificity. The enzyme’s selectivity for the galactopyranosyl structure ensures minimal side reactions, making it ideal for large-scale synthesis.

Critical to this method is the oxygen supply system. Traditional bubbling methods cause enzyme denaturation due to gas-liquid interfacial stress. To circumvent this, a batch reactor with bubble-free aeration was developed. Oxygen is delivered via a silicone tube immersed in an oxygen-rich buffer, maintaining dissolved oxygen levels without direct gas injection. This setup achieves a yield of 85–90% after 5 hours, as confirmed by TLC and HPLC monitoring.

Purification and Characterization

Post-reaction, the crude product is lyophilized and purified using Dowex 50W-X8 ion-exchange chromatography with water as the mobile phase. The final compound is characterized by:

  • NMR spectroscopy : Confirms the aldehyde formation at C-6.

  • Mass spectrometry : Matches the expected molecular weight of 342.304 g/mol.

Chemical Glycosylation Strategies

Glycosylation with Protected Intermediates

Chemical synthesis often begins with 2-acetamido-2-deoxy-D-galactopyranose derivatives protected at key hydroxyl groups. For example, 4,6-O-(p-methoxybenzylidene) protection is used to block reactivity at C-4 and C-6, allowing selective glycosylation at C-3. The protected intermediate is reacted with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in nitromethane-benzene under mercuric cyanide catalysis.

Table 1: Reaction Conditions for Glycosylation

ParameterValueSource
SolventNitromethane-benzene (1:1)
CatalystHg(CN)₂
TemperatureRoom temperature
Reaction Time24–48 hours
Yield60–70%

Deprotection and Final Modification

After glycosylation, the p-methoxybenzylidene group is removed using 80% aqueous acetic acid , followed by O-deacetylation with methanolic sodium methoxide. Hydrogenolysis of benzyl aglycons (e.g., in compound 9 ) yields the free disaccharide 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose .

Comparative Analysis of Synthetic Routes

Yield and Selectivity

  • Enzymatic oxidation achieves >85% yield with exclusive C-6 selectivity.

  • Chemical glycosylation offers modularity but requires multiple protection/deprotection steps, reducing overall yield to 60–70% .

Practical Considerations

  • Enzymatic methods demand optimized oxygen delivery but avoid toxic reagents (e.g., Hg(CN)₂).

  • Chemical routes enable structural diversification (e.g., methylated derivatives via 3-O-methylation ).

Structural Confirmation Techniques

Spectroscopic Methods

  • ¹³C-NMR : Distinguishes β-(1→3) and β-(1→6) linkages via chemical shifts (e.g., C-3 at 75 ppm vs. C-6 at 68 ppm).

  • Optical rotation : Specific rotation of [α]D²⁰ = -14° to -18° confirms β-configuration.

Crystallography

While crystallographic data for the title compound is limited, related structures (e.g., p-nitrophenyl 3-O-methyl-β-D-glucopyranoside ) form monoclinic crystals, aiding in conformational analysis.

Applications and Derivative Synthesis

Enzymatic Transglycosylation

The aldehyde intermediate 2 serves as a substrate for β-N-acetylhexosaminidases , enabling transglycosylation to synthesize immunomodulatory disaccharides. For example, reaction with 2-acetamido-2-deoxy-D-glucopyranose yields ligands for NK cell receptors.

Oxidation to Uronic Acids

Treatment of 2 with NaClO₂ produces the uronic acid derivative 3 , which exhibits enhanced binding to CD69 receptors . This modification underscores the compound’s utility in immunology research.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via glycosylation reactions using acetylated precursors. For example, a two-step procedure involves (1) acetylation of intermediates like 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranose with acetyl chloride in methanol, followed by (2) coupling with o-nitrophenol using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst in dichloromethane (DCM) and aqueous K₂CO₃. Purity is validated by TLC (e.g., heptane/acetone 3:7) and NMR spectroscopy to confirm glycosidic linkage and acetyl group positions . Melting point analysis (e.g., mp 118°C for o-nitrophenyl derivatives) and optical rotation ([α]²⁵D values) further corroborate structural integrity .

Q. How is 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose utilized as a substrate in enzyme activity assays?

  • Methodological Answer : This compound serves as a chromogenic substrate for glycosidases (e.g., β-galactosidases or N-acetyl-β-glucosaminidases). Enzymatic hydrolysis releases 2-nitrophenol, which is quantified spectrophotometrically at 405–410 nm. Researchers optimize assay conditions by varying pH, temperature, and substrate concentration (typically 1–5 mM) in buffered solutions. For example, in glycobiology studies, it is used to characterize enzyme kinetics (Km and Vmax) and inhibitor screening .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points and spectroscopic data for o-nitrophenyl glycosides?

  • Methodological Answer : Variations in melting points (e.g., mp 118°C vs. literature reports of 156–157°C) may arise from differences in crystallization solvents, polymorphic forms, or residual acetyl groups. To resolve discrepancies:

  • Perform differential scanning calorimetry (DSC) to analyze thermal behavior.
  • Re-crystallize using polar aprotic solvents (e.g., acetone/water mixtures) and compare NMR spectra (¹H and ¹³C) with literature data, focusing on aromatic proton shifts (δ 7.78–7.05 ppm for o-nitrophenyl) and anomeric carbon signals (δ 97–100 ppm) .
  • Cross-validate with HRMS (e.g., [M+Na]+ m/z 779.2123) to confirm molecular formula .

Q. What strategies are effective for regioselective deprotection of acetylated intermediates during synthesis?

  • Methodological Answer : Selective deprotection of acetyl groups is critical for functionalizing specific hydroxyl groups. For example:

  • Enzymatic deprotection : Use lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) to hydrolyze primary acetyl groups at C-6 while preserving secondary acetylations.
  • Chemical deprotection : Employ Zemplén conditions (NaOMe/MeOH) for global deacetylation or Lewis acids (e.g., FeCl₃) in anhydrous DCM for site-specific cleavage. Monitor progress via TLC and MALDI-TOF MS .

Q. How can click chemistry be applied to modify 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose for bioconjugation studies?

  • Methodological Answer : Introduce azide or alkyne handles via:

  • Azide functionalization : Replace the o-nitrophenyl group with a 2-azidoethyl spacer using Mitsunobu conditions (DIAD, PPh₃, THF).
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Conjugate with alkyne-tagged probes (e.g., fluorescent dyes, biotin) in PBS (pH 7.4) with CuSO₄/sodium ascorbate. Validate conjugation efficiency via HPLC and fluorescence quenching assays .

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